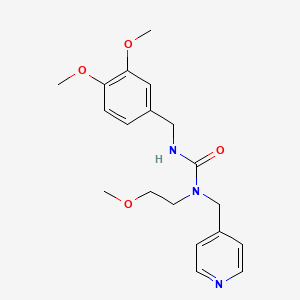

3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea

CAS No.: 1286711-83-8

Cat. No.: VC4241370

Molecular Formula: C19H25N3O4

Molecular Weight: 359.426

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286711-83-8 |

|---|---|

| Molecular Formula | C19H25N3O4 |

| Molecular Weight | 359.426 |

| IUPAC Name | 3-[(3,4-dimethoxyphenyl)methyl]-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea |

| Standard InChI | InChI=1S/C19H25N3O4/c1-24-11-10-22(14-15-6-8-20-9-7-15)19(23)21-13-16-4-5-17(25-2)18(12-16)26-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,21,23) |

| Standard InChI Key | NTLGONBIXHWHRC-UHFFFAOYSA-N |

| SMILES | COCCN(CC1=CC=NC=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC |

Introduction

3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is a complex organic compound with a molecular formula of C19H25N3O4 and a molecular weight of 359.4 g/mol . This compound belongs to the urea class, which is significant in medicinal chemistry due to its diverse biological activities, including potential roles in drug development.

Synthesis and Preparation

While specific synthesis details for 3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea are not readily available, compounds with similar structures often involve multi-step reactions starting from commercially available precursors. Typically, these syntheses might involve the reaction of isocyanates with amines to form the urea backbone, followed by the introduction of the specific substituents.

Biological Activity and Potential Applications

Urea derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The presence of a pyridin-4-ylmethyl group could potentially enhance interactions with biological targets, such as enzymes or receptors, due to its ability to participate in hydrogen bonding.

Anticancer Activity

Similar urea compounds have shown significant antiproliferative effects against various cancer cell lines. For example, diaryl urea derivatives have been studied for their potential as anticancer agents, demonstrating promising results in inhibiting cancer cell growth .

Other Potential Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume